N-butyl-1,3-dimethyl-1H-pyrazol-4-amine N-butyl-1,3-dimethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15763409
InChI: InChI=1S/C9H17N3/c1-4-5-6-10-9-7-12(3)11-8(9)2/h7,10H,4-6H2,1-3H3
SMILES:
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

N-butyl-1,3-dimethyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15763409

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-1,3-dimethyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name N-butyl-1,3-dimethylpyrazol-4-amine
Standard InChI InChI=1S/C9H17N3/c1-4-5-6-10-9-7-12(3)11-8(9)2/h7,10H,4-6H2,1-3H3
Standard InChI Key MPKIFLQTXIOXTJ-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=CN(N=C1C)C

Introduction

N-butyl-1,3-dimethyl-1H-pyrazol-4-amine is a nitrogen-containing heterocyclic compound belonging to the pyrazole family. It features a butyl group and two methyl groups attached to a pyrazole ring, which significantly influences its chemical properties and biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications and versatility in synthetic organic chemistry.

Synthesis Methods

N-butyl-1,3-dimethyl-1H-pyrazol-4-amine can be synthesized through several methods, including the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with butyl halides under basic conditions. This process typically involves nucleophilic substitution reactions where the butyl group is introduced to the nitrogen atom of the pyrazole.

Biological Activities and Applications

  • Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibacterial agents.

  • Medicinal Chemistry: It is being investigated for its potential biological activities, which could be similar to other pyrazole derivatives known for anti-inflammatory, analgesic, and antimicrobial properties.

  • Materials Science: Its unique chemical properties make it of interest in materials science applications.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
1-Ethyl-3-methylpyrazoleEthyl group at position 1Simpler structure; less sterically hindered
5-Amino-1H-pyrazoleAmino group at position 5Exhibits different reactivity due to amino group
N-butylpyrazoleButyl group onlyLacks additional methyl groups affecting reactivity
N-butyl-1,3-dimethyl-1H-pyrazol-4-amineButyl and two methyl groupsUnique substitution pattern influencing chemical reactivity and biological activity

Research Findings and Future Directions

Research on N-butyl-1,3-dimethyl-1H-pyrazol-4-amine focuses on understanding its interaction with biological targets such as enzymes and receptors. The specific mechanisms by which it exerts its effects are still under investigation, but its potential applications in medicinal chemistry and materials science are promising.

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